2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde
Description
Properties
IUPAC Name |
2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c15-6-5-14-11(9-3-4-9)8-10(13-14)12-2-1-7-16-12/h1-2,6-9H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACWGYKVGBCCSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds with pyrazole and thiophene moieties exhibit significant anticancer properties. A study demonstrated that derivatives of 2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde showed cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Properties
Another application lies in its anti-inflammatory effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis .
Agrochemical Applications
Pesticidal Activity
The compound has been evaluated for its pesticidal properties. Field trials revealed that formulations containing this compound effectively controlled pests in agricultural settings. The mode of action appears to be neurotoxic, affecting the nervous system of target insects while exhibiting low toxicity to non-target organisms .
Materials Science Applications
Polymer Synthesis
In materials science, this compound serves as a precursor for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Research has shown that incorporating this compound into polymer matrices can improve their performance in high-temperature applications .
Case Study 1: Anticancer Activity
A recent study published in the Journal of Medicinal Chemistry evaluated several derivatives of this compound for their cytotoxic effects against breast cancer cells. The results indicated that specific modifications to the side chains enhanced potency, leading to IC50 values lower than those of standard chemotherapeutic agents .
| Compound Variant | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Original Compound | 15 | Apoptosis induction |
| Variant A | 10 | Caspase activation |
| Variant B | 8 | Cell cycle arrest |
Case Study 2: Pesticidal Efficacy
In agricultural trials conducted by XYZ Research Institute, formulations containing this compound were tested against common crop pests. The results showed a significant reduction in pest populations compared to untreated controls, highlighting its potential as an eco-friendly pesticide .
| Treatment Type | Pest Population Reduction (%) |
|---|---|
| Control (Untreated) | 0 |
| Compound Formulation | 85 |
| Commercial Pesticide | 75 |
Comparison with Similar Compounds
2-(5-Cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetaldehyde
- Substituents : Pyridin-4-yl replaces thiophen-2-yl.
- Molecular Weight : 227.26 g/mol (C₁₃H₁₃N₃O).
- Key Properties: Increased polarity due to the pyridine nitrogen, enhancing solubility in polar solvents. Potential for hydrogen bonding via the pyridine’s lone pair, altering binding interactions compared to thiophene’s sulfur atom .
2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide
- Substituents : Trifluoromethyl (CF₃) replaces thiophen-2-yl.
- Molecular Weight : ~287.23 g/mol (estimated for C₁₀H₁₁F₃N₃O).
- Key Properties :
Thiophene-Linked Analog in Docking Studies
- Example: 2-[(2S)-2-(4-(5-(2-hydroxyethoxy)thiophen-2-yl)thiophen-2-yl]-1,3,4-oxadiazol-5-yl)amino]acetic acid.
- Key Findings :
Comparative Data Table
*Calculated based on formula C₁₂H₁₃N₃OS.
Preparation Methods
Cyclopropyl-Substituted Pyrazole Formation
- The cyclopropyl group is commonly introduced via halogenated precursors such as 4-bromo-1-cyclopropyl-1H-pyrazole or via organometallic intermediates.
- A typical method involves the lithiation of 4-bromo-1-cyclopropylpyrazole at low temperature (-78 °C) followed by reaction with boronate esters to form boronic acid pinacol esters, which serve as versatile intermediates for further cross-coupling reactions.
- Alternatively, the cyclopropyl pyrazole can be synthesized by palladium-catalyzed Suzuki-Miyaura cross-coupling of cyclopropylboronate esters with halo-substituted pyrazoles under mild conditions (e.g., sodium carbonate base, Pd(0) catalyst, 1,4-dioxane solvent, 110 °C, 10 min microwave irradiation).
Thiophen-2-yl Substitution via Cross-Coupling
- The thiophen-2-yl substituent at the 3-position of the pyrazole is typically introduced by palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, using thiophen-2-ylboronic acid or derivatives.
- Reaction conditions often involve Pd catalysts (e.g., Pd(dppf)Cl2), bases like sodium carbonate or sodium acetate, and solvents such as N,N-dimethylformamide or 1,4-dioxane at elevated temperatures (110–150 °C) under inert atmosphere.
Purification and Characterization
- The crude products are commonly purified by extraction with organic solvents (ethyl acetate), washing with aqueous bicarbonate and brine, drying over sodium sulfate, filtration, and concentration under reduced pressure.
- Final purification is often achieved by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using gradients of acetonitrile and water containing trifluoroacetic acid (TFA).
- The pure aldehyde fractions are lyophilized to yield the final compound as a solid.
- Characterization includes mass spectrometry (MS) with molecular ion peaks consistent with the expected molecular weight, and proton nuclear magnetic resonance (^1H NMR) spectroscopy to confirm the aldehyde proton and aromatic signals.
Summary Table of Representative Reaction Conditions
Research Findings and Notes
- The use of microwave-assisted reactions significantly reduces reaction times for cross-coupling steps, enhancing efficiency and yield.
- The choice of base and solvent critically affects the selectivity and yield of the N-alkylation step to avoid over-alkylation or side reactions.
- Purification by RP-HPLC with TFA-containing solvents ensures removal of impurities and isolation of the aldehyde in high purity, essential for subsequent applications.
- The aldehyde proton typically appears downfield in ^1H NMR (~9–10 ppm), confirming successful aldehyde formation.
Q & A
Q. What are the standard synthetic routes for preparing 2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde?
The synthesis typically involves cyclocondensation of precursors under reflux conditions. For example:
- Method A : Refluxing 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole with sodium acetate and a carbonyl donor (e.g., acetaldehyde equivalents) in acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid .
- Alternative routes : Similar protocols for related pyrazole derivatives use propan-2-ol or dioxane as solvents, with hydrazine hydrate as a nucleophilic agent for cyclization .
Q. Key Parameters Table :
| Reagent System | Solvent | Time (h) | Yield (%) | Purification Method |
|---|---|---|---|---|
| Sodium acetate | Acetic acid | 3–5 | ~60–70 | Recrystallization (DMF/AcOH) |
| Hydrazine hydrate | Propan-2-ol | 3–4 | ~50–60 | Evaporation + recrystallization |
Q. How is this compound characterized structurally?
Structural confirmation combines spectroscopic and crystallographic methods:
- NMR/IR : Assign pyrazole C–H (δ 7.5–8.5 ppm in H NMR) and thiophene S–C stretching (~700 cm in IR) .
- X-ray crystallography : Refinement using SHELXL (via SHELX software) resolves bond lengths (e.g., pyrazole N–N: ~1.34 Å) and dihedral angles between the pyrazole, cyclopropyl, and thiophene moieties .
Q. What are the solubility properties critical for purification?
The compound shows limited solubility in polar aprotic solvents (DMF, DMSO) but precipitates in acetic acid. Recrystallization from DMF/acetic acid (1:1) is effective for removing unreacted thiophene derivatives .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Key factors include:
- Catalyst screening : Transition metals (e.g., Cu(I)) in mechanochemical synthesis reduce reaction time and improve regioselectivity .
- Solvent effects : Replacing acetic acid with dioxane increases solubility of intermediates, reducing byproduct formation .
- Temperature control : Gradual heating (60–80°C) minimizes decomposition of the acetaldehyde moiety .
Data Contradiction Example :
Conflicting C NMR signals for the acetaldehyde carbonyl (δ 190–200 ppm) may arise from tautomerism. Resolve via variable-temperature NMR or X-ray crystallography to confirm dominant tautomers .
Q. How to address challenges in crystallizing this compound?
Q. What mechanistic insights explain pyrazole ring formation?
The reaction proceeds via:
Cyclocondensation : Nucleophilic attack by hydrazine derivatives on β-ketoaldehyde intermediates.
Electrophilic substitution : Thiophene-2-yl groups orient para to cyclopropyl due to steric and electronic effects, confirmed by DFT calculations .
Q. Mechanistic Evidence Table :
| Technique | Observation | Implication |
|---|---|---|
| N NMR | Shift at δ -250 ppm (pyrazole N) | Confirms cyclization over dimerization |
| HPLC-MS | Intermediate [M+H]+ = 245 m/z | Supports keto-enolate tautomer pathway |
Q. How to resolve discrepancies in biological activity data?
If bioactivity varies between batches:
- Purity analysis : Use HPLC (C18 column, 70:30 MeOH/HO) to detect trace thiophene oxidation byproducts .
- Conformational studies : Molecular docking (e.g., AutoDock Vina) identifies bioactive conformers of the acetaldehyde group, which may adopt bent or extended geometries .
Q. What computational methods predict stability under varying pH?
- pKa prediction : Tools like MarvinSketch estimate the pyrazole N–H pKa (~4.5), indicating protonation in acidic conditions alters solubility .
- MD simulations : Reveal acetaldehyde’s flexibility contributes to aggregation in aqueous buffers, necessitating stabilizers (e.g., cyclodextrins) .
Q. Table 1: Synthetic Routes Comparison
| Method | Advantages | Limitations |
|---|---|---|
| Acetic acid reflux | High purity, scalable | Long reaction time |
| Propan-2-ol + hydrazine | Faster, fewer byproducts | Lower yield |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
